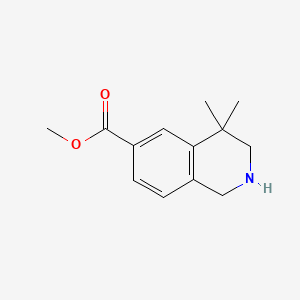

4,4-二甲基-1,2,3,4-四氢异喹啉-6-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” is a compound with the empirical formula C11H13NO2 and a molecular weight of 191.23 . It’s also known as "1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester" .

Synthesis Analysis

There are various methods for the synthesis of tetrahydroisoquinolines. One approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . Another method involves the use of multicomponent reactions (MCRs) for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .

Chemical Reactions Analysis

Tetrahydroisoquinolines can undergo various chemical reactions. For instance, they can undergo transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For “Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate”, it is a powder with a melting point of 73-76 °C .

科学研究应用

合成和结构分析

新颖的合成技术:4-羟基-1,2,3,4-四氢异喹啉-3-甲酸甲酯(一种相关的化合物)已使用新颖的方法合成。这些方法包括官能化二氢恶唑(恶唑啉)的裂解,突出了一种创建此类化合物的独特方法 (Lerestif, Feuillet, Bazureau, & Hamelin, 1999).

分子和晶体结构:已经对结构相似的 7,7-二甲基-5-氧代-5,6,7,8-四氢喹啉-4-甲酸甲酯进行了研究,以了解它们的分子和晶体结构。此类研究对于理解这些化合物的物理和化学性质至关重要 (Rudenko, Artemova, Slepukhin, Karmanov, & Shurov, 2012).

生物活性

与生物分子的相互作用:已经研究了某些结构相似的 6,7-二羟基-1,2,3,4-四氢异喹啉的衍生物与儿茶酚 O-甲基转移酶 (COMT) 相互作用的能力及其对去甲肾上腺素释放的影响。这项研究对于了解这些化合物的生物活性和潜在治疗应用至关重要 (Smissman, Reid, Walsh, & Borchardt, 1976).

对映体活性化合物合成:已经对四氢异喹啉的光学活性衍生物(包括二甲基变体)的合成进行了研究。此类研究对于探索这些化合物对映选择性在生物系统中的作用至关重要,可能导致特定的治疗应用 (Kihara 等人,1995).

化学转化

与亲核试剂的反应:已经研究了四氢异喹啉系列中的烯胺酮酯与各种亲核试剂的反应。此类研究对于理解化学反应性和合成复杂分子的潜力至关重要 (Surikova, Mikhailovskii, & Vakhrin, 2010).

路易斯酸促进的环化:已经对通过路易斯酸促进的 Friedel-Crafts 环化合成四氢喹啉(包括二甲基取代变体)进行了研究。这项研究为创造具有潜在生物应用的结构多样的分子的新合成方法提供了见解 (Bunce, Cain, & Cooper, 2013).

安全和危害

未来方向

Tetrahydroisoquinolines are an important structural motif of various natural products and therapeutic lead compounds. They can act as precursors for various alkaloids displaying multifarious biological activities . Therefore, the development of new and environmentally friendly methods for the synthesis of tetrahydroisoquinoline derivatives is an active area of research .

属性

IUPAC Name |

methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(2)8-14-7-10-5-4-9(6-11(10)13)12(15)16-3/h4-6,14H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHZBWVANZNSPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=C(C=C2)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745261 |

Source

|

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate | |

CAS RN |

1203682-73-8 |

Source

|

| Record name | Methyl 1,2,3,4-tetrahydro-4,4-dimethyl-6-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203682-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate](/img/structure/B598824.png)

![(4,4-Bis(2-dodecylphenyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B598826.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-4-hydroxy-](/img/structure/B598834.png)

![(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B598835.png)

![3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598836.png)

![6-[4-[2-[4-(Hexylsulfonyl)phenyl]ethenyl]phenoxy]-1-hexanol](/img/no-structure.png)